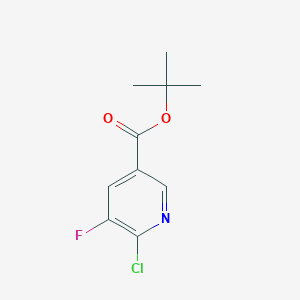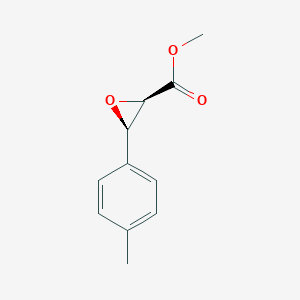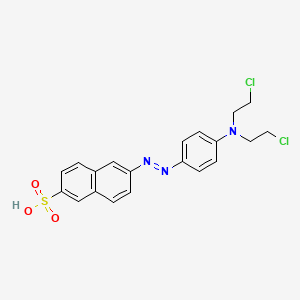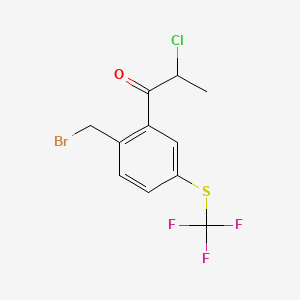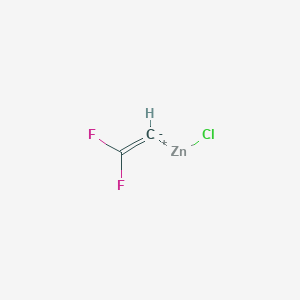
Zinc, chloro(2,2-difluoroethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, chloro(2,2-difluoroethenyl)- is a chemical compound that features a zinc atom bonded to a chloro(2,2-difluoroethenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc, chloro(2,2-difluoroethenyl)- can be synthesized through the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane in the presence of zero-valent zinc. This reaction is typically carried out in solvents such as methanol, dimethyl formamide, or ethanol at a temperature of 80°C . The choice of solvent can significantly affect the yield and efficiency of the reaction.
Industrial Production Methods
On an industrial scale, the preparation of zinc, chloro(2,2-difluoroethenyl)- involves large-scale reductive dechlorination processes. The use of ethanol as a solvent has been shown to provide high yields, making it a preferred choice for industrial production .
Chemical Reactions Analysis
Types of Reactions
Zinc, chloro(2,2-difluoroethenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: The compound itself is formed through a reductive process.
Substitution: It can participate in substitution reactions where the chloro or difluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving zinc, chloro(2,2-difluoroethenyl)- include zero-valent zinc, various solvents (methanol, dimethyl formamide, ethanol), and other halogenated compounds .
Major Products
The major products formed from the reactions of zinc, chloro(2,2-difluoroethenyl)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different fluorinated compounds, while substitution reactions can produce a variety of derivatives.
Scientific Research Applications
Zinc, chloro(2,2-difluoroethenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological processes involving zinc and fluorine.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs that leverage its unique chemical properties.
Mechanism of Action
The mechanism by which zinc, chloro(2,2-difluoroethenyl)- exerts its effects involves its interaction with various molecular targets and pathways. The compound’s zinc atom plays a crucial role in catalytic, structural, and regulatory functions within biological systems . The chloro(2,2-difluoroethenyl) group can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Zinc, chloro(1,2,2-trifluoroethenyl)-
- Zinc, chloro(2,2-difluoroethenyl)-
Uniqueness
Zinc, chloro(2,2-difluoroethenyl)- is unique due to its specific arrangement of atoms and the presence of both chloro and difluoro groups. This combination imparts distinct chemical properties that differentiate it from other similar compounds .
Properties
CAS No. |
101032-99-9 |
|---|---|
Molecular Formula |
C2HClF2Zn |
Molecular Weight |
163.9 g/mol |
IUPAC Name |
chlorozinc(1+);1,1-difluoroethene |
InChI |
InChI=1S/C2HF2.ClH.Zn/c1-2(3)4;;/h1H;1H;/q-1;;+2/p-1 |
InChI Key |
RVXDHOLLRIXHTC-UHFFFAOYSA-M |
Canonical SMILES |
[CH-]=C(F)F.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


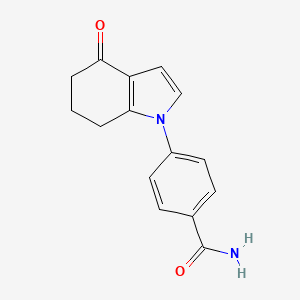
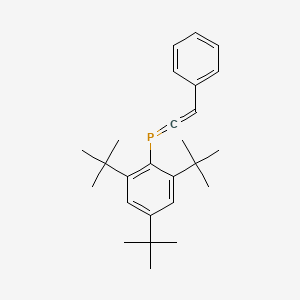

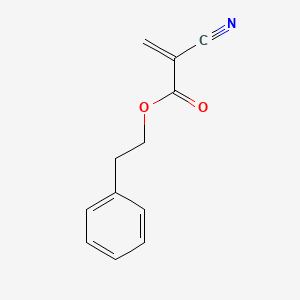
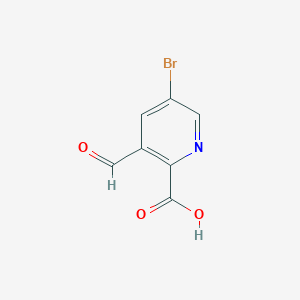
![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)

![tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate](/img/structure/B14070118.png)
![Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14070123.png)
